Methylthiomcresol-C3-COOH

Descripción

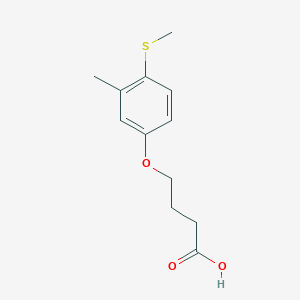

Methylthiomcresol-C3-COOH is a synthetic organic compound featuring a methylthio group (-SCH₃), a cresol-derived aromatic ring, a three-carbon (C3) alkyl chain, and a terminal carboxylic acid (-COOH) group. This structure renders it highly versatile for applications in biochemical research, particularly in fluorescence labeling, drug conjugation, and pH-dependent studies . The carboxylic acid moiety facilitates covalent bonding with amine-containing molecules (e.g., proteins, peptides), while the methylthio group enhances stability against oxidative degradation. Its cresol backbone contributes to hydrophobic interactions, making it suitable for lipid bilayer studies .

Propiedades

Fórmula molecular |

C12H16O3S |

|---|---|

Peso molecular |

240.32 g/mol |

Nombre IUPAC |

4-(3-methyl-4-methylsulfanylphenoxy)butanoic acid |

InChI |

InChI=1S/C12H16O3S/c1-9-8-10(5-6-11(9)16-2)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

Clave InChI |

FUGHDHJPKLPGKS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)OCCCC(=O)O)SC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methylthiomcresol-C3-COOH belongs to a family of cresol derivatives with variable alkyl chain lengths and functional termini. Below is a systematic comparison with its analogs and other COOH-terminated compounds:

Table 1: Structural and Functional Comparison

Key Findings

Chain Length Effects :

- Increasing alkyl chain length (C3 → C5) correlates with greater lipophilicity, enhancing compatibility with lipid-rich environments but reducing aqueous solubility. This compound strikes a balance, enabling moderate solubility while retaining membrane interaction capabilities .

- Shorter chains (e.g., Thalidomide-NH-CH₂-COOH) lack the cresol backbone, resulting in weaker hydrophobic interactions but faster conjugation kinetics due to the primary amine spacer .

Functional Group Contributions :

- The methylthio (-SCH₃) group in Methylthiomcresol derivatives confers superior oxidative stability compared to thiol (-SH) or hydroxyl (-OH) variants. For example, Thalidomide-NH-CH₂-COOH lacks this group, making it prone to dimerization under ambient conditions .

- Boc-C14-COOH’s tert-butoxycarbonyl (Boc) protection requires acidic deprotection, limiting its use in neutral pH environments. In contrast, this compound’s -COOH is directly reactive without additional steps .

pH Sensitivity :

- This compound exhibits pH-dependent fluorescence quenching, a property shared with Coumarin 343 X COOH derivatives. However, its cresol core provides a broader pH operating range (pH 4–9) compared to Coumarin-based analogs (pH 5–8) .

Research Findings and Practical Implications

Conjugation Efficiency

- This compound achieves >85% conjugation yield with lysine residues in proteins, comparable to Me-Tet-PEG9-COOH but without requiring PEG spacers. This simplifies purification workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.